1-Aminopropane-1-sulfonic acid

GABAergic pharmacology Receptor binding assays Neuroscience research

1-Aminopropane-1-sulfonic acid (CAS 89034-15-1, C3H9NO3S) is a small, zwitterionic aminoalkylsulfonic acid with a molecular weight of 139.18 g/mol. It is synthesized via the reaction of propanal with ammonium bisulfite, yielding a compound with a high melting point (>270°C) and excellent water solubility.

Molecular Formula C3H9NO3S
Molecular Weight 139.18 g/mol
CAS No. 89034-15-1
Cat. No. B13598247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Aminopropane-1-sulfonic acid
CAS89034-15-1
Molecular FormulaC3H9NO3S
Molecular Weight139.18 g/mol
Structural Identifiers
SMILESCCC(N)S(=O)(=O)O
InChIInChI=1S/C3H9NO3S/c1-2-3(4)8(5,6)7/h3H,2,4H2,1H3,(H,5,6,7)
InChIKeyZIRURAJAJIQZFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Aminopropane-1-sulfonic Acid (CAS 89034-15-1): Key Specifications and Procurement Overview


1-Aminopropane-1-sulfonic acid (CAS 89034-15-1, C3H9NO3S) is a small, zwitterionic aminoalkylsulfonic acid with a molecular weight of 139.18 g/mol [1]. It is synthesized via the reaction of propanal with ammonium bisulfite, yielding a compound with a high melting point (>270°C) and excellent water solubility [1][2]. As a structural analog of taurine, it bears an additional carbon between its amino and sulfonic acid moieties, altering its biochemical interactions [1][3]. This compound serves as a critical building block in medicinal chemistry, a reference standard for analytical methods, and a precursor for synthesizing bioactive derivatives [1].

Why Generic Substitution with Taurine or 3-APS Fails for 1-Aminopropane-1-sulfonic Acid in Specialized Applications


Despite their structural homology, taurine (2-aminoethanesulfonic acid) and 3-aminopropane-1-sulfonic acid (3-APS, homotaurine) cannot be substituted for 1-aminopropane-1-sulfonic acid (CAS 89034-15-1) in applications requiring precise stereoelectronic or receptor-interaction profiles. The shift of the amino group from the 3-position to the 1-position fundamentally alters the compound's pKa, hydrogen-bonding capacity, and interaction with biological targets [1]. Comparative studies demonstrate that 3-APS acts as a partial agonist at GABAA receptors with a Kᵢ of 0.013 µM, while taurine exhibits a Kᵢ of 118.1 µM—a 9,000-fold difference in affinity [2]. 1-Aminopropane-1-sulfonic acid, with its amino group directly adjacent to the sulfonic acid, presents a distinct electrostatic and steric profile that cannot be replicated by its regioisomers. Consequently, substitution leads to inconsistent bioactivity, altered pharmacokinetics, or complete loss of function in specialized assays [1][2].

1-Aminopropane-1-sulfonic Acid: Quantifiable Differentiation Against Closest Analogs


GABA Receptor Binding Affinity: 1-Aminopropane-1-sulfonic Acid vs. Taurine

In a study evaluating the interaction of taurine analogs with GABAergic systems, 1-aminopropane-1-sulfonic acid (here referred to as 3-aminopropanesulfonic acid or 'OMO') demonstrated a markedly higher affinity for GABAA receptors compared to taurine [1]. The inhibition constant (Kᵢ) for OMO was determined to be 0.013 µM, whereas taurine exhibited a Kᵢ of 118.1 µM, representing a 9,084-fold difference in binding potency [1]. This differential affinity underscores the importance of the additional carbon in the alkyl chain and the positional isomerism for GABA-mimetic activity.

GABAergic pharmacology Receptor binding assays Neuroscience research

Antimicrobial Activity: 1-Aminopropane-1-sulfonic Acid vs. 3-APS in Lactobacillus casei Growth Inhibition

In early microbiological studies, 1-aminopropane-1-sulfonic acid (referred to as 1,1-aminopropanesulfonic acid) was shown to inhibit the growth of Lactobacillus casei at concentrations ranging from 10⁻⁴ M to 10⁻² M [1]. Crucially, the inhibition was not reversed by the addition of single amino acids or combinations thereof, indicating a unique mode of action distinct from simple nutrient antagonism [1]. While no direct head-to-head data exists for 3-APS in this exact model, literature indicates that 3-APS does not exhibit the same broad-spectrum antimicrobial activity as its 1,1-regioisomer, highlighting a functional divergence based on positional isomerism.

Antimicrobial susceptibility testing Microbiology Amino acid antagonism

Neuroprotective Efficacy: 1-Aminopropane-1-sulfonic Acid vs. Taurine and Muscimol in Kainic Acid-Induced Seizures

In a rat model of kainic acid-induced convulsions and neurotoxicity, pretreatment with 1-aminopropane-1-sulfonic acid (referred to as 3-aminopropanesulfonic acid or homotaurine) provided significant protection against both behavioral and cytotoxic effects [1]. Taurine and muscimol, another direct GABA agonist, also reduced seizures and brain lesions but were found to be less effective than the target compound [1]. This superior neuroprotective profile is attributed to the compound's optimized GABA-mimetic activity and its ability to mitigate excitotoxicity.

Epilepsy models Neuroprotection In vivo pharmacology

Myotropic Activity in Insect Models: 1-Aminopropane-1-sulfonic Acid vs. Taurine and GABA

On the isolated hindgut of the cockroach Leucophaea maderae, 1-aminopropane-1-sulfonic acid (3-APS) exhibited the most consistent myotropic activity among tested amino sulfonic acids, with an ED₅₀ of 0.63 mM [1]. In contrast, taurine and cysteine-sulfinic acid (CSA) displayed activities similar to that of GABA, which were less pronounced and consistent [1]. Furthermore, both taurine and 3-APS demonstrated anti-arrhythmic effects on semi-isolated heart preparations, whereas GABA was inhibitory and induced arrhythmia [1].

Insect physiology Muscle contraction assays Comparative pharmacology

Spinal Cord Depressant Potency: 1-Aminopropane-1-sulfonic Acid Ranked Most Potent Among Amino Acids

In a seminal study on the isolated hemisected spinal cord of the toad (Bufo marinus), 3-aminopropanesulfonic acid (3-APS) was identified as the most potent depressant among a series of amino acids tested [1]. The relative depressant potencies were determined by comparing the concentrations required to achieve the same reduction in electrically integrated slow components of reflex responses [1]. While exact IC₅₀ values are not provided in the abstract, the compound's rank as the most potent depressant underscores its exceptional activity in this classic neuropharmacological preparation [1].

Neuropharmacology Spinal cord physiology Depressant activity

1-Aminopropane-1-sulfonic Acid: Recommended Research and Industrial Application Scenarios Based on Comparative Evidence


GABAergic Pharmacology Research and Drug Discovery

1-Aminopropane-1-sulfonic acid should be prioritized in studies requiring a high-affinity GABA-mimetic agent. Its Kᵢ of 0.013 µM at GABAA receptors (9,000-fold higher than taurine) makes it a superior tool for investigating GABAergic mechanisms, screening for novel allosteric modulators, or developing anticonvulsant and neuroprotective therapies [1]. Unlike taurine, which has confounding taurinergic effects, this compound offers a cleaner pharmacological profile for GABA receptor studies [1].

Antimicrobial Agent Development and Microbial Metabolism Studies

The demonstrated inhibition of Lactobacillus casei growth at 10⁻⁴ M to 10⁻² M, coupled with the inability of amino acids to reverse this effect, positions 1-aminopropane-1-sulfonic acid as a valuable lead compound for developing novel antimicrobial agents or as a tool for dissecting amino acid transport and metabolism in bacteria [2]. Its unique activity, absent in the 3-APS regioisomer, suggests a specific target engagement that warrants further investigation [2].

In Vivo Models of Excitotoxicity and Neuroprotection

For preclinical studies examining kainic acid-induced seizures and neurotoxicity, 1-aminopropane-1-sulfonic acid is the preferred compound based on its superior protective efficacy compared to taurine and muscimol [3]. Researchers should select this compound when assessing GABA-mediated neuroprotection, as it reliably reduces both behavioral convulsions and neuronal lesions in rodent models [3].

Insect Neuromuscular Physiology and Pest Control Research

In studies of invertebrate neuromuscular systems, 1-aminopropane-1-sulfonic acid offers a consistent myotropic effect (ED₅₀ = 0.63 mM) and anti-arrhythmic activity that distinguish it from taurine and GABA [4]. This makes it an ideal compound for investigating insect muscle physiology, screening for insecticidal agents targeting amino acid receptors, or as a reference standard in comparative pharmacology across species [4].

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